molecular formula C10H9NOS B12047267 3-(4-(Methylthio)phenyl)-3-oxopropanenitrile

3-(4-(Methylthio)phenyl)-3-oxopropanenitrile

Cat. No.: B12047267
M. Wt: 191.25 g/mol
InChI Key: XPEZAVOWNYUZGL-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a nitrile group, a ketone group, and a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-(methylthio)benzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

3-(4-(Methylthio)phenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-3-oxopropanenitrile: Lacks the methylthio group, which may affect its reactivity and biological activity.

    3-(4-(Methylthio)phenyl)-3-oxobutanenitrile: Contains an additional carbon in the nitrile side chain, potentially altering its chemical properties.

Uniqueness

3-(4-(Methylthio)phenyl)-3-oxopropanenitrile is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This functional group may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H9NOS/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6H2,1H3

InChI Key

XPEZAVOWNYUZGL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CC#N

Origin of Product

United States

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